2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-9(2)5-6-15-10(3)7-12(11(15)4)13(16)8-14/h7,9H,5-6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXZLSRZTFTEDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC(C)C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethan-1-one typically involves the chlorination of a precursor molecule followed by a series of condensation reactions. One common method involves the reaction of 2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrole with chloroacetyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound is generally carried out in batch reactors under controlled conditions. The reaction mixture is maintained at a specific temperature and pH to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products include various substituted ethanones.
Oxidation: Products include oxidized pyrrole derivatives.
Reduction: Products include reduced ethanone derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
Research has indicated that compounds with similar structural features to 2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethan-1-one exhibit various pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrole compounds can possess significant antibacterial and antifungal properties. For example, a related study synthesized several pyrrole derivatives and evaluated their antimicrobial activity against various pathogens, demonstrating zones of inhibition that suggest potential therapeutic uses .
- Neuropharmacology : The compound's structural similarity to other biologically active molecules suggests potential as a modulator for neurotransmitter systems. Investigations into its interaction with dopamine receptors could reveal insights into its neuropharmacological effects.
Material Science Applications
Polymer Chemistry
Due to the presence of the chloro group, this compound can be utilized in the synthesis of polymers. The compound can act as a functional monomer in polymerization reactions, potentially leading to materials with enhanced properties such as increased thermal stability or improved mechanical strength.
Agricultural Research Applications
Pesticidal Properties
The compound's reactivity allows for exploration in agrochemical applications. Research into its efficacy as a pesticide or herbicide could provide insights into its potential use in crop protection. The structure may confer specific interactions with biological targets in pests or weeds, leading to effective pest management solutions.
Case Study 1: Antimicrobial Activity Assessment
A recent study synthesized a series of pyrrole derivatives similar to 2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-y]ethanone and evaluated their antimicrobial properties against common bacterial strains. The results indicated that certain modifications enhanced activity significantly compared to standard antibiotics .
Case Study 2: Neuropharmacological Investigations
Another study focused on the neuropharmacological effects of pyrrole derivatives on dopamine receptors. The findings suggested that these compounds could serve as potential leads for developing new treatments for neurological disorders .
Mechanism of Action
The mechanism of action of 2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethan-1-one
- 2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]propanone
- 2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]butanone
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized research applications .
Biological Activity
2-Chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethan-1-one is a synthetic compound with the molecular formula and a molecular weight of 241.76 g/mol. This compound features a chloro group attached to an ethanone moiety and a pyrrole derivative with a branched alkyl substituent, indicating potential reactivity and biological activity.
The synthesis of this compound typically involves multi-step organic reactions, which may include the preparation of the pyrrole ring followed by the introduction of various substituents. The presence of the chloro group suggests that it can participate in nucleophilic substitution reactions, making it a versatile building block for further chemical investigations.
The biological activity of this compound can be attributed to its interactions with various biological macromolecules. It may act as an enzyme inhibitor or modulator, affecting metabolic pathways and signal transduction processes. The specific mechanism depends on the target proteins or enzymes involved, which could include:
- Enzyme Inhibition : Binding to the active site of enzymes, preventing substrate interaction.
- Receptor Modulation : Altering receptor activity, which can influence cellular responses.
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds similar to this compound:
- Antiparasitic Activity : Research has shown that derivatives of pyrrole compounds exhibit varying levels of antiparasitic activity. For example, modifications in substituents can enhance efficacy against pathogens like Leishmania spp. .
- Cytotoxic Effects : Some studies have reported cytotoxic effects in cancer cell lines when treated with pyrrole derivatives. The structure-activity relationship (SAR) analysis indicates that specific substitutions can significantly impact potency and selectivity .
- Pharmacokinetics : Investigations into the pharmacokinetic properties reveal that lipophilicity plays a crucial role in absorption and metabolism. Compounds with optimized lipophilicity showed better bioavailability and reduced toxicity profiles .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Structural Features | Biological Activity |
|---|---|---|---|
| 2-Chloro-1-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)ethanone | 727705-98-8 | Propyl instead of 3-methylbutyl | Moderate enzyme inhibition |
| 2-Chloro-1-(2,5-dimethylphenyl)ethanone | 315676-31-4 | Phenethyl group | Antiparasitic activity |
| 2-Chloro-1-(4-methylphenyl)ethanone | 786728-93-6 | Methyl substitution | Cytotoxic effects in cancer cells |
This table illustrates how variations in substituents affect biological activities and reactivities, highlighting the potential for targeted drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
